5-Bromo-4-methyl-1H-benzo[d]imidazole

Catalog No.
S811685
CAS No.
952511-48-7
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-1H-benzo[d]imidazole

CAS Number

952511-48-7

Product Name

5-Bromo-4-methyl-1H-benzo[d]imidazole

IUPAC Name

5-bromo-4-methyl-1H-benzimidazole

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

JNXOUOKRAGYUNE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CN2)Br

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)Br
  • Medicinal Chemistry

    Benzimidazoles are a well-known class of heterocyclic compounds with diverse biological activities []. The presence of a bromine and methyl group on the molecule may influence its interaction with biological targets. Research could explore the potential of 5-Bromo-4-methyl-1H-benzo[d]imidazole as a scaffold for developing new drugs.

  • Material Science

    Certain benzimidazole derivatives have been investigated for their potential applications in material science due to their interesting properties like conductivity or fluorescence []. Research could explore the material properties of 5-Bromo-4-methyl-1H-benzo[d]imidazole and its potential use in the development of functional materials.

5-Bromo-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by a fused imidazole and benzene ring structure. Its molecular formula is C8H7BrN2C_8H_7BrN_2 and it has a molecular weight of approximately 197.06 g/mol. The presence of bromine at the 5-position and a methyl group at the 4-position of the benzimidazole core contributes to its unique chemical properties and potential biological activities.

There is no current information available regarding the specific mechanism of action of 5-bromo-4-methyl-1H-benzo[d]imidazole. However, depending on its functional groups, it might have potential for various biological activities. Some benzimidazoles exhibit antifungal, antibacterial, or antiparasitic properties []. Further research is needed to elucidate its potential biological effects.

Typical of imidazole derivatives, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted with nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to ortho and para positions on the aromatic ring.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic or basic conditions to form imines or other derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that compounds similar to 5-bromo-4-methyl-1H-benzo[d]imidazole exhibit significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that benzimidazole derivatives can possess antibacterial and antifungal activities, making them candidates for pharmaceutical development against various pathogens, including Escherichia coli and Candida albicans .
  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, highlighting their importance in cancer research.
  • Enzyme Inhibition: Certain studies suggest that these compounds may act as inhibitors of specific enzymes, such as cytochrome P450 enzymes, which are crucial in drug metabolism .

Several methods have been developed for synthesizing 5-bromo-4-methyl-1H-benzo[d]imidazole:

  • One-Pot Synthesis: This method involves the reaction of appropriate precursors under controlled conditions, often using catalysts or solvents like dimethyl sulfoxide (DMSO) to enhance yield and purity .
  • Cyclization Reactions: Starting materials containing both an amine and a suitable aromatic compound can undergo cyclization to form the benzimidazole structure.
  • Bromination Reactions: The introduction of bromine can be achieved through direct bromination of existing benzimidazole derivatives.

5-Bromo-4-methyl-1H-benzo[d]imidazole is used in various fields:

  • Medicinal Chemistry: Due to its biological activities, it serves as a scaffold for developing new drugs targeting infections and cancers.
  • Material Science: Its properties may be exploited in creating novel materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Potential applications include developing agrochemicals that combat plant pathogens.

Interaction studies involving 5-bromo-4-methyl-1H-benzo[d]imidazole often focus on:

  • Molecular Docking Studies: These studies help elucidate how the compound interacts with biological targets at the molecular level, predicting its efficacy as an inhibitor or modulator .
  • Binding Affinity Assessments: Understanding how well this compound binds to specific proteins or enzymes can inform its potential therapeutic applications.

Several compounds share structural similarities with 5-bromo-4-methyl-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-1H-benzo[d]imidazole4887-88-10.96
6-Bromo-4-methyl-1H-benzo[d]imidazole255064-10-90.93
5-Bromo-1-methyl-1H-benzo[d]imidazole53484-15-40.93
6-Bromo-1-methyl-1H-benzo[d]imidazole53484-16-50.93
5-Bromo-2-methyl-1H-benzo[d]imidazole1964-77-80.88

Uniqueness

The uniqueness of 5-bromo-4-methyl-1H-benzo[d]imidazole lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other benzimidazole derivatives. The combination of a bromine atom and a methyl group provides distinct electronic properties that can enhance its interactions with biological targets.

XLogP3

2.5

Dates

Modify: 2023-08-16

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